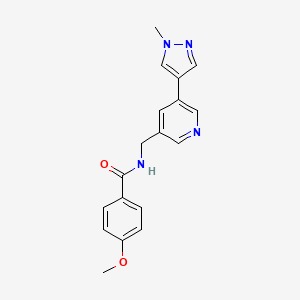

4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzamide derivatives often involves complex chemical reactions aimed at introducing specific functional groups that confer desired properties to the final molecule. A notable example in the realm of similar compounds is the synthesis of a novel glucokinase activator, where heteroaryl-containing benzamide derivatives were synthesized and screened for their biological activity. Although not the exact compound , this process illustrates the type of synthetic routes and chemical manipulations that might be employed in the synthesis of such complex molecules (Kaapjoo Park et al., 2014).

Molecular Structure Analysis

The structural analysis of benzamide derivatives is crucial for understanding their chemical behavior and potential interactions. Studies often employ spectroscopic methods, X-ray crystallography, and computational modeling to elucidate the molecular structure. For instance, the synthesis and structural elucidation of related compounds have been detailed, providing insights into their molecular geometry, electronic structure, and potential intermolecular interactions, which are fundamental for predicting the chemical reactivity and properties of the compound (K. Kumara et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives can be complex and varied, often tailored to achieve specific modifications to the molecular structure. These reactions can range from simple functional group transformations to more complex processes involving multiple steps. The functionalization reactions of related compounds have been studied, providing valuable knowledge on how specific chemical groups influence the overall reactivity and properties of the molecule (İ. Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility, melting point, and stability, are important for their handling and potential application in various fields. These properties are often determined through experimental measurements supported by theoretical calculations. Studies on similar compounds have discussed their thermal stability, crystalline forms, and phase behavior, providing insights that could be extrapolated to understand the physical characteristics of the compound in focus (T. Yanagi et al., 2000).

Chemical Properties Analysis

Understanding the chemical properties of benzamide derivatives, including their reactivity, interaction with other molecules, and potential catalytic activity, is crucial. This involves studying their behavior in chemical reactions, stability under different conditions, and interaction mechanisms. Research into related compounds has shed light on their reaction mechanisms, potential as catalysts, and interactions with biological molecules, offering a basis for understanding the chemical behavior of 4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide (Gomathi Vellaiswamy & S. Ramaswamy, 2017).

Mecanismo De Acción

Target of Action

The compound contains a pyrazole ring, which is a common moiety in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . The specific target would depend on the exact structure and functional groups present in the compound.

Propiedades

IUPAC Name |

4-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-22-12-16(11-21-22)15-7-13(8-19-10-15)9-20-18(23)14-3-5-17(24-2)6-4-14/h3-8,10-12H,9H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEIJXBXBXXJDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2486859.png)

![2-(3-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)phenoxy)acetamide](/img/structure/B2486861.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2486863.png)

![methyl 3,3-dimethyl-2-{[(E)-(4-nitrophenyl)methylidene]amino}butanoate](/img/structure/B2486864.png)

![2-[[1-(4-Bromobenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2486865.png)

![(5-{[(Tert-butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid](/img/structure/B2486868.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2486872.png)

![5-Chloropyrido[4,3-d]pyrimidine](/img/structure/B2486873.png)

![N-(4-acetylphenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2486874.png)

![(3Z)-3-[(4-cyanophenyl)methylidene]-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B2486877.png)